molecular formula C7H15NO B13043501 (1S)-1-Cyclobutyl-2-methoxyethylamine

(1S)-1-Cyclobutyl-2-methoxyethylamine

Cat. No.: B13043501
M. Wt: 129.20 g/mol
InChI Key: FZJVEKSALZWTRM-SSDOTTSWSA-N
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Description

(1S)-1-Cyclobutyl-2-methoxyethylamine is an organic compound characterized by a cyclobutyl group attached to a methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyclobutyl-2-methoxyethylamine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Common methods include batch and continuous flow processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutyl alcohols or amines.

    Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

(1S)-1-Cyclobutyl-2-methoxyethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-Cyclobutyl-2-methoxyethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

    (1R)-1-Cyclobutyl-2-methoxyethylamine: A stereoisomer with different spatial arrangement.

    Cyclobutylamine: Lacks the methoxy group, leading to different chemical properties.

    Methoxyethylamine: Lacks the cyclobutyl group, affecting its reactivity and applications.

Uniqueness: (1S)-1-Cyclobutyl-2-methoxyethylamine is unique due to the combination of the cyclobutyl and methoxyethylamine moieties, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-1-cyclobutyl-2-methoxyethanamine

InChI

InChI=1S/C7H15NO/c1-9-5-7(8)6-3-2-4-6/h6-7H,2-5,8H2,1H3/t7-/m1/s1

InChI Key

FZJVEKSALZWTRM-SSDOTTSWSA-N

Isomeric SMILES

COC[C@H](C1CCC1)N

Canonical SMILES

COCC(C1CCC1)N

Origin of Product

United States

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